![molecular formula C26H25BrN2O7 B4067847 methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4067847.png)
methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Overview
Description
Methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C26H25BrN2O7 and its molecular weight is 557.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is 556.08451 g/mol and the complexity rating of the compound is 970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Novel Compounds
Studies in heterocyclic chemistry have explored the synthesis of compounds with similar structural motifs for their potential antitumor and antioxidant activities. For example, the synthesis and evaluation of new benzothiophenes and their derivatives have demonstrated promising antioxidant properties, suggesting potential applications in the development of therapeutic agents against oxidative stress-related diseases (Bialy & Gouda, 2011).
Antimicrobial and Alkylating Properties
Compounds with chromene structures have been synthesized and tested for their antibacterial properties against various bacterial strains. Some derivatives exhibit detectable activity against S. aureus, indicating potential as antimicrobial agents. Additionally, their alkylating properties have been assessed, revealing high alkylating activity toward certain derivatives, which could be relevant in the design of new drugs (Budzisz, Nawrot, & Małecka, 2001).
Photodynamic Therapy for Cancer Treatment
Recent developments in photodynamic therapy (PDT) for cancer treatment have involved the synthesis of zinc phthalocyanine derivatives. These compounds show excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers for cancer treatment in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Beta-Lactamase Inhibition
Research on beta-lactamase inhibitors has led to the synthesis of compounds that protect antibiotics from degradation by bacterial enzymes. This area of study is crucial for addressing antibiotic resistance, and compounds similar to the one have been evaluated for their potent inhibitory effects against various bacterial beta-lactamases, showcasing potential applications in developing new antibiotic adjuvants (Gottstein, Crast, Graham, Haynes, & Mcgregor, 1981).
Structural Studies and Molecular Modification
Structural characterization and molecular modification studies aim to understand the fundamental properties of compounds and their potential applications. For instance, the structure of a closely related compound has been elucidated, providing insights into its molecular interactions and stability, which are critical for designing compounds with desired biological activities (Kumar, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).
properties
IUPAC Name |
methyl 2-amino-4-[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O7/c1-26(2)11-18(30)22-20(12-26)36-24(28)23(25(31)34-3)21(22)15-7-8-19(17(27)10-15)35-13-14-5-4-6-16(9-14)29(32)33/h4-10,21H,11-13,28H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAURYNIBLQUFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])Br)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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